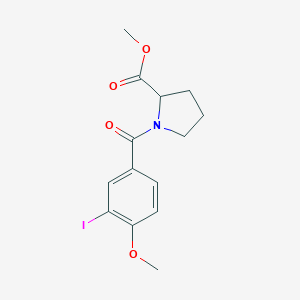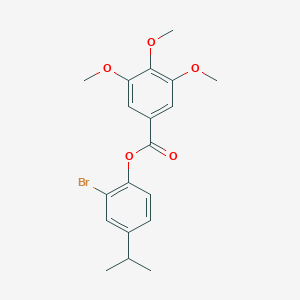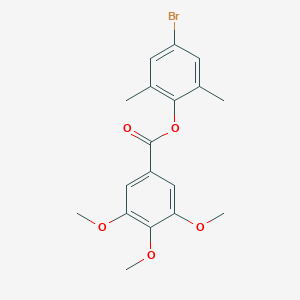![molecular formula C21H19N3O3S2 B319994 2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide](/img/structure/B319994.png)
2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of phenyl groups, a sulfamoyl group, and a carbamothioyl group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include phenyl isothiocyanate, phenylsulfonyl chloride, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide: Known for its unique combination of phenyl, sulfamoyl, and carbamothioyl groups.
N-phenylacetamide: A simpler compound with fewer functional groups, used as an analgesic and antipyretic.
Phenylsulfonyl chloride: A reagent used in organic synthesis, known for its reactivity with nucleophiles.
Uniqueness
This compound stands out due to its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its unique combination of phenyl, sulfamoyl, and carbamothioyl groups makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C21H19N3O3S2 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C21H19N3O3S2/c25-20(15-16-7-3-1-4-8-16)23-21(28)22-17-11-13-19(14-12-17)29(26,27)24-18-9-5-2-6-10-18/h1-14,24H,15H2,(H2,22,23,25,28) |
Clave InChI |
XNJIDRMJGPGSME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-[(2-bromo-4-chlorophenoxy)acetyl]-2-pyrrolidinecarboxylate](/img/structure/B319912.png)
![Methyl 1-([1,1'-biphenyl]-4-ylcarbonyl)-2-pyrrolidinecarboxylate](/img/structure/B319913.png)



![3-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B319919.png)
![3-chloro-N-{4-[(diallylamino)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B319920.png)
![2-(4-bromo-2-methylphenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319922.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B319923.png)
![2-(4-bromophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319925.png)
![5-bromo-N-[4-(tert-butylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B319928.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B319930.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B319933.png)
